Boc-Ile-Glu-Gly-Arg-7-amido-4-methylcoumarin hydrochloride

描述

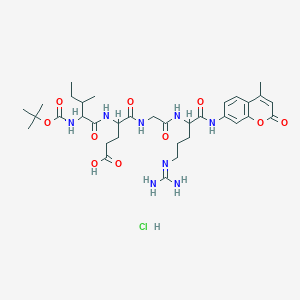

Boc-Ile-Glu-Gly-Arg-7-amido-4-methylcoumarin hydrochloride is a synthetic peptide substrate commonly used in biochemical research. It is a fluorogenic substrate for the enzyme factor Xa, which plays a crucial role in the blood coagulation cascade. The compound is characterized by its high specificity and sensitivity, making it a valuable tool in various scientific applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Ile-Glu-Gly-Arg-7-amido-4-methylcoumarin hydrochloride involves multiple steps, starting with the protection of amino acids using tert-butyloxycarbonyl (Boc) groups. The protected amino acids are then sequentially coupled using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). The final product is obtained by cleaving the peptide from the resin and deprotecting the Boc groups .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity and yield .

化学反应分析

Types of Reactions: Boc-Ile-Glu-Gly-Arg-7-amido-4-methylcoumarin hydrochloride primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes like factor Xa. The hydrolysis of the amide bond releases 7-amino-4-methylcoumarin, which can be detected fluorometrically .

Common Reagents and Conditions: The hydrolysis reaction typically requires the presence of the enzyme factor Xa and is carried out under physiological conditions (pH 7.4, 37°C). The reaction can be monitored using a fluorometer to measure the increase in fluorescence intensity .

Major Products Formed: The major product formed from the hydrolysis of this compound is 7-amino-4-methylcoumarin, a fluorescent compound that serves as an indicator of enzyme activity .

科学研究应用

Measurement of Factor Xa Activity

Boc-Ile-Glu-Gly-Arg-7-amido-4-methylcoumarin hydrochloride serves as a fluorogenic substrate for factor Xa, a key enzyme in the blood coagulation cascade. The ability to measure factor Xa activity is crucial for understanding various coagulation disorders and developing anticoagulant therapies. By quantifying the fluorescence intensity produced upon cleavage, researchers can gain insights into protease function and the effects of potential inhibitors .

Caspase Activity Measurement

The compound can also be utilized to measure caspase activity , which is essential for studying apoptosis (programmed cell death). By employing this compound as a substrate, researchers can investigate cell death pathways and identify therapeutic targets for diseases associated with dysregulated apoptosis .

Drug Discovery and Development

In drug discovery, this compound is instrumental in identifying new protease inhibitors. Researchers can modify the amino acid sequence to create libraries of peptide substrates that can be screened for their ability to inhibit specific proteases . This approach aids in the development of selective inhibitors that could lead to novel treatments for thrombotic disorders.

Comparative Analysis with Related Compounds

The following table summarizes some compounds structurally related to this compound and their unique features:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Boc-Gln-Ala-Arg-7-amido-4-methylcoumarin | Similar fluorogenic moiety | Targets different proteases |

| Boc-Val-Pro-Lys-7-amido-4-methylcoumarin | Contains different amino acids | Used for studying protease specificity |

| Acetyl-Ile-Glu-Gly-Lys-naphthylamide | Similar peptide backbone | Different fluorescent reporter |

This compound stands out due to its high specificity for factor Xa, making it a critical tool in both research and clinical diagnostics .

Case Studies and Research Findings

Numerous studies have highlighted the utility of this compound in various research contexts:

- Thrombin Inhibition Studies : Research has demonstrated that this compound can be effectively used to design selective inhibitors for factor Xa, providing insights into its kinetic properties compared to thrombin .

- Point-of-Care Testing : The compound has been incorporated into methods for detecting direct factor Xa inhibitors in clinical samples, showcasing its relevance in point-of-care diagnostics .

- Fluorescence Quenching Techniques : Studies utilizing fluorescence-quenching substrates have shown that modifications to the peptide sequence can enhance selectivity for factor Xa over other proteases, illustrating its potential in therapeutic applications .

作用机制

The mechanism of action of Boc-Ile-Glu-Gly-Arg-7-amido-4-methylcoumarin hydrochloride involves its hydrolysis by the enzyme factor Xa. The enzyme cleaves the amide bond between the arginine residue and the 7-amido-4-methylcoumarin moiety, releasing the fluorescent 7-amino-4-methylcoumarin. This fluorescence can be measured to determine the activity of factor Xa.

相似化合物的比较

Boc-Ile-Glu-Gly-Arg-7-amido-4-methylcoumarin hydrochloride is unique due to its high specificity for factor Xa. Similar compounds include Boc-Val-Pro-Arg-7-amido-4-methylcoumarin hydrochloride and Boc-Gln-Ala-Arg-7-amido-4-methylcoumarin hydrochloride, which are also used as fluorogenic substrates for different proteolytic enzymes .

List of Similar Compounds:- Boc-Val-Pro-Arg-7-amido-4-methylcoumarin hydrochloride

- Boc-Gln-Ala-Arg-7-amido-4-methylcoumarin hydrochloride

- N-Succinyl-Ala-Phe-Lys 7-amido-4-methylcoumarin acetate salt

These compounds share similar structures but differ in their specificity for various enzymes, making them useful in a range of biochemical assays.

生物活性

Boc-Ile-Glu-Gly-Arg-7-amido-4-methylcoumarin hydrochloride (referred to as Boc-IEGR-AMC) is a synthetic peptide that serves as a fluorogenic substrate for the enzyme factor Xa, which plays a critical role in the blood coagulation cascade. This compound is notable for its specificity and sensitivity, making it an essential tool in various biochemical research applications.

Chemical Structure and Properties

Boc-IEGR-AMC consists of a sequence of five amino acids: isoleucine (Ile), glutamic acid (Glu), glycine (Gly), arginine (Arg), and a fluorogenic moiety, 7-amido-4-methylcoumarin (AMC). The hydrochloride form enhances its solubility and stability in aqueous solutions, which is advantageous for experimental conditions.

Molecular Formula: C₁₃H₁₈ClN₃O₄

Molecular Weight: 307.75 g/mol

CAS Number: 102601-26-3

The primary biochemical reaction involving Boc-IEGR-AMC is hydrolysis catalyzed by factor Xa. Upon cleavage at the arginine residue, the compound releases the fluorescent product 7-amino-4-methylcoumarin, which can be quantitatively measured using fluorometry. This reaction occurs optimally under physiological conditions (pH 7.4 and 37°C) and allows for real-time monitoring of factor Xa activity.

Specificity for Factor Xa

Boc-IEGR-AMC is highly specific for factor Xa, which is crucial in the coagulation cascade. The ability to accurately measure factor Xa activity makes it invaluable in studies related to hemostasis and thrombosis. The release of the fluorescent product serves as a direct indicator of enzyme activity, facilitating drug discovery and diagnostic assay development for coagulation disorders.

Interaction with Other Proteases

In addition to its primary application with factor Xa, Boc-IEGR-AMC can also be utilized in combinatorial chemistry to identify new protease inhibitors. By modifying the amino acid sequence, researchers can create libraries of peptide substrates to screen their inhibitory effects on various proteases.

Research Findings and Case Studies

Several studies have highlighted the utility of Boc-IEGR-AMC in different contexts:

- Coagulation Studies : Research has demonstrated that Boc-IEGR-AMC can effectively monitor factor Xa activity in various biological samples, providing insights into coagulation pathways and potential therapeutic targets for anticoagulant drugs.

- Enzyme Kinetics : Kinetic studies utilizing Boc-IEGR-AMC have shown that environmental factors such as pH and temperature significantly influence factor Xa activity. For instance, optimal cleavage rates were observed at physiological pH levels, underscoring the importance of experimental conditions in enzyme assays .

- Diagnostic Applications : The compound has been employed in developing diagnostic assays for coagulation disorders, enabling clinicians to assess patient coagulation status accurately.

Comparative Analysis with Related Compounds

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Boc-Gln-Ala-Arg-7-amido-4-methylcoumarin | Similar fluorogenic moiety | Targets different proteases |

| Boc-Val-Pro-Lys-7-amido-4-methylcoumarin | Contains different amino acids | Used for studying protease specificity |

| Acetyl-Ile-Glu-Gly-Lys-naphthylamide | Similar peptide backbone | Different fluorescent reporter |

This compound stands out due to its high specificity for factor Xa and its critical role in coagulation studies, making it a vital tool in both research and clinical diagnostics .

常见问题

Basic Research Questions

Q. What is the primary application of Boc-Ile-Glu-Gly-Arg-7-amido-4-methylcoumarin hydrochloride in enzymatic assays?

This compound is a fluorogenic substrate used to study protease activity, particularly for enzymes like thrombin. Upon cleavage of the peptide bond by the target enzyme, the 7-amido-4-methylcoumarin (AMC) group is released, emitting fluorescence (ex/em: 380/460 nm). Researchers measure fluorescence intensity to quantify enzyme activity or screen inhibitors. Experimental protocols typically involve pre-incubating the enzyme with varying inhibitor concentrations, followed by substrate addition and real-time fluorescence monitoring .

Q. How should researchers optimize substrate concentration for thrombin activity assays using this compound?

Substrate concentration should be below the enzyme’s to ensure linear initial reaction rates. For thrombin, a common protocol uses 2–15 nM enzyme with substrate concentrations ranging from 5–50 µM. Kinetic parameters (e.g., , ) can be derived using Michaelis-Menten or Lineweaver-Burk plots. Include negative controls (e.g., enzyme-free or inhibitor-saturated conditions) to validate specificity .

Q. What are critical controls to include when using this substrate in inhibitor screening?

- Positive control : A known inhibitor (e.g., cE5 for thrombin) to confirm assay validity.

- Negative control : Substrate without enzyme to measure background fluorescence.

- Solvent control : DMSO or buffer used for inhibitor dissolution to rule out solvent interference. Data normalization: Express enzyme activity as a percentage of the uninhibited control (100% activity) .

Advanced Research Questions

Q. How can contradictory IC50_{50}50 values for thrombin inhibitors arise when using this substrate, and how should they be resolved?

IC values depend on enzyme concentration due to tight-binding inhibition kinetics. For example, cE5 shows IC values of 1.38 ± 0.09 nM (2 nM thrombin) vs. 10.43 ± 1 nM (15 nM thrombin) . To resolve contradictions:

- Use the Cheng-Prusoff equation () for competitive inhibitors.

- Perform dose-response curves at fixed enzyme concentrations.

- Validate with alternative methods (e.g., surface plasmon resonance) to measure directly .

Q. What experimental design considerations are critical for studying time-dependent thrombin inhibition with this substrate?

- Pre-incubation time : Vary inhibitor-enzyme pre-incubation (e.g., 0–60 min) to assess binding kinetics.

- Quenching agents : Add EDTA or irreversible inhibitors to stop reactions at specific timepoints.

- Fluorometric calibration : Generate an AMC standard curve to convert fluorescence units to molar concentrations. Data analysis should account for non-linear progress curves caused by slow-binding inhibition .

Q. How can researchers adapt this substrate for high-throughput screening (HTS) of protease inhibitors?

- Miniaturization : Use 96- or 384-well plates with automated liquid handling.

- Signal stability : Include reducing agents (e.g., DTT) to prevent thiol-mediated fluorescence quenching.

- Z’-factor validation : Ensure Z’ > 0.5 for robust assay performance. Example protocol: 50 µL reaction volume, 10 µM substrate, 5 nM thrombin, and 30-min incubation at 37°C .

Q. Data Interpretation and Troubleshooting

Q. Why might fluorescence signal variability occur, and how can it be minimized?

Causes include:

- Inner filter effect : High substrate concentrations absorb excitation/emission light. Keep [AMC] < 10 µM.

- Photobleaching : Limit light exposure or use plate readers with controlled illumination.

- pH sensitivity : Maintain pH 7.4–8.0 (Tris or HEPES buffers). Normalize signals using internal standards (e.g., fluorescein) .

Q. How to reconcile discrepancies between biochemical (AMC-based) and cellular assays for protease inhibitors?

Biochemical assays measure direct enzyme inhibition, while cellular assays reflect permeability, stability, and off-target effects. For example, a compound showing low IC in vitro may fail in cells due to poor membrane penetration. Use orthogonal assays (e.g., Western blot for substrate cleavage in cells) to validate .

Q. Tables for Key Experimental Parameters

| Parameter | Recommended Range | Reference |

|---|---|---|

| Thrombin concentration | 2–15 nM | |

| Substrate concentration | 5–50 µM | |

| Incubation time | 10–30 min | |

| Assay pH | 7.4–8.0 (Tris/HEPES) | |

| Fluorescence detection | Ex: 380 nm, Em: 460 nm |

属性

IUPAC Name |

5-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-5-oxopentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H50N8O10.ClH/c1-7-18(2)28(42-33(50)52-34(4,5)6)31(49)41-23(12-13-26(44)45)29(47)38-17-25(43)40-22(9-8-14-37-32(35)36)30(48)39-20-10-11-21-19(3)15-27(46)51-24(21)16-20;/h10-11,15-16,18,22-23,28H,7-9,12-14,17H2,1-6H3,(H,38,47)(H,39,48)(H,40,43)(H,41,49)(H,42,50)(H,44,45)(H4,35,36,37);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTKOXUOHQOJPNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H51ClN8O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585097 | |

| Record name | N-(tert-Butoxycarbonyl)isoleucyl-alpha-glutamylglycyl-N~5~-(diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)ornithinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

767.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102601-26-3 | |

| Record name | N-(tert-Butoxycarbonyl)isoleucyl-alpha-glutamylglycyl-N~5~-(diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)ornithinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。